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Compound of Interest

Compound Name:
2-Bromo-5-(pyridin-2-

ylmethoxy)pyrazine

CAS No.: 2091289-51-7

Cat. No.: B2979132

Get Quote

Executive Summary & Compound Identity
2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine is a bifunctional heterocyclic building block. Its

mass spectral signature is defined by two competing ionization sites (pyrazine N vs. pyridine N)

and the labile ether linkage.

Chemical Formula: C₁₀H₈BrN₃O

Exact Mass: 264.9851 (for ⁷⁹Br)

Molecular Weight: 266.09 g/mol

Key Structural Features:

Bromine Isotope Pattern: Distinct 1:1 doublet (⁷⁹Br/⁸¹Br).

Ether Linker: The C–O bond connecting the pyridine-methyl group to the pyrazine ring is

the primary site of fragmentation.
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Pyrazine Core: Susceptible to ring contraction (loss of HCN/CO).

Experimental Configuration (Methodology)
To replicate the fragmentation data described below, the following "Soft" (ESI) and "Hard" (EI)

ionization protocols are recommended.

Protocol A: LC-ESI-MS/MS (High Resolution)
Instrument: Q-TOF or Orbitrap MS.

Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

Mobile Phase:

A: Water + 0.1% Formic Acid (Proton source).

B: Acetonitrile + 0.1% Formic Acid.

Collision Energy (CE): Stepped gradient (15, 30, 45 eV) to capture both labile linker

cleavage and core ring shattering.

Rationale: Acidic conditions protonate the pyridine nitrogen (pKa ~5.2), making it the charge

carrier and directing specific fragmentation pathways.

Protocol B: GC-EI-MS
Instrument: Single Quadrupole GC-MS.

Ionization: Electron Impact (70 eV).

Inlet Temp: 250°C (Ensure no thermal degradation of the ether prior to ionization).

Rationale: Provides a "fingerprint" spectrum useful for library matching and identifying

radical-induced cleavages.

Fragmentation Analysis & Pathways
The Isotopic Signature (The "Anchor")
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Before analyzing fragments, the molecular ion [M+H]⁺ must be validated by the bromine

isotope pattern.

Observation: A doublet separated by 2 Da with nearly equal intensity.

m/z 266.0 (100%) containing ⁷⁹Br.

m/z 268.0 (~98%) containing ⁸¹Br.

Note: Any fragment retaining the pyrazine ring must preserve this doublet. Fragments losing

the pyrazine ring (e.g., the pyridine side chain) will become singlets.

Primary Fragmentation (ESI-CID)
Under Collision Induced Dissociation (CID), the fragmentation is driven by charge-remote and

charge-proximate mechanisms centered on the ether oxygen.

Pathway A: Ether Cleavage (Formation of the Picolyl Cation)
The most dominant pathway involves the cleavage of the C–O bond.

Precursor: [M+H]⁺ (m/z 266/268).

Mechanism: Inductive cleavage driven by the stability of the aromatic pyridine ring.

Product:Pyridin-2-ylmethyl cation (Picolyl cation).

m/z:92.05 (Singlet).

Diagnostic Value: High. This peak confirms the presence of the pyridin-2-ylmethoxy tail. It

is often the Base Peak at high collision energies.

Pathway B: Neutral Loss of the Pyridine Moiety
Alternatively, the charge may remain on the pyrazine core (less common due to lower basicity,

but possible).

Transition: Loss of neutral 2-vinylpyridine or pyridin-2-ylmethanol species.
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Product:2-Bromo-5-hydroxypyrazine cation.

m/z:174.9 / 176.9 (Doublet).

Structure: The ether oxygen becomes a carbonyl/hydroxyl tautomer on the pyrazine.

Secondary Fragmentation (Ring Degradation)
Once the side chain is lost, the 2-Bromo-5-hydroxypyrazine core (m/z 175/177) degrades

further:

Loss of CO: Typical for cyclic ketones/phenolic tautomers.

m/z 175 → m/z 147 (Doublet).

Loss of HCN: Characteristic of N-heterocycles.

m/z 147 → m/z 120 (Doublet).

Loss of Br: Radical loss of the halogen.

m/z 120 → m/z 41 (Pyrazine remnant).

Visualizing the Fragmentation Tree
The following diagram illustrates the ESI-MS/MS fragmentation logic, distinguishing between

charge retention on the Pyridine vs. Pyrazine rings.
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Figure 1: Proposed ESI-MS/MS fragmentation tree for 2-Bromo-5-(pyridin-2-
ylmethoxy)pyrazine.

Comparative Analysis: Target vs. Alternatives
To validate the identity of this specific molecule, it is crucial to compare its spectral behavior

against structural analogs (Alternatives).
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Feature
Target Molecule2-
Bromo-5-(pyridin-2-
ylmethoxy)pyrazine

Alternative A2-
Bromo-5-
methoxypyrazine

Alternative B2-
Bromo-5-
hydroxypyrazine

Molecular Ion 266 / 268 189 / 191 175 / 177

Primary Loss m/z 92 (Pyridyl cation)
m/z 15 (Methyl

radical)
m/z 28 (CO)

Base Peak (High CE) m/z 92 (Distinctive)
m/z 160 (Loss of

CH₂O)
m/z 147 (Loss of CO)

Isotope Pattern
1:1 Doublet (Retained

in parent)
1:1 Doublet 1:1 Doublet

Differentiation

Presence of m/z 92

confirms the pyridine

linker.[1][2][3][4][5]

Loss of 15/30 Da

confirms simple

methoxy.

Lack of alkyl

fragments confirms

free hydroxyl.

Key Insight: The presence of the m/z 92 peak is the definitive "fingerprint" that distinguishes the

pyridin-2-ylmethoxy derivative from simple alkoxy pyrazines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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